1,2-Dibromododecane

Beschreibung

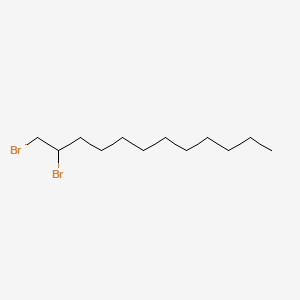

1,2-Dibromododecane (C₁₂H₂₄Br₂, CAS 55334-42-4) is a vicinal dibromoalkane characterized by bromine atoms on adjacent carbon atoms. It is a colorless to pale yellow liquid with a hydrocarbon odor, insoluble in water but miscible with organic solvents like ethanol, acetone, and dichloromethane . Key physico-chemical properties include:

Eigenschaften

CAS-Nummer |

55334-42-4 |

|---|---|

Molekularformel |

C12H24Br2 |

Molekulargewicht |

328.13 g/mol |

IUPAC-Name |

1,2-dibromododecane |

InChI |

InChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |

InChI-Schlüssel |

HBRJEAWYCNGOSP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCC(CBr)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mechanism and Conditions

The bromination of dodecane (C₁₂H₂₆) via a free-radical mechanism is a foundational method. This process utilizes molecular bromine (Br₂) under UV light or in the presence of radical initiators (e.g., peroxides). The reaction proceeds through three stages:

-

Initiation : Br₂ dissociates into bromine radicals (*Br) under light.

-

Propagation : A hydrogen atom is abstracted from dodecane, forming a dodecyl radical (C₁₂H₂₅*), which reacts with Br₂ to yield 1-bromododecane and a new bromine radical.

-

Termination : Radical recombination halts the chain reaction.

To achieve this compound, a second bromination step targets the adjacent carbon. However, radical bromination inherently lacks selectivity, often producing mixtures of mono- and di-brominated isomers.

Key Data:

| Parameter | Value/Detail | Source |

|---|---|---|

| Reactants | Dodecane, Br₂ | |

| Catalyst | UV light or radical initiator | |

| Temperature | 25–80°C | |

| Yield (1,2-isomer) | Not explicitly reported (mixed products) |

Limitations : Poor regioselectivity and competing side reactions (e.g., multiple brominations) necessitate post-synthetic purification.

Electrophilic Addition to 1-Dodecene

Anti-Addition of Bromine

The reaction of 1-dodecene (C₁₂H₂₄) with bromine is a high-yield method for this compound. Bromine undergoes electrophilic addition across the double bond, forming a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by Br⁻ yields the vicinal dibromide with anti stereochemistry.

Phase-Vanishing Method Optimization

A photo-irradiative phase-vanishing (PV) technique enhances efficiency by segregating reactants in a triphasic system (FC-72 fluorous solvent, bromine, and hexane). UV irradiation initiates HBr generation, driving the reaction:

Reaction :

| Parameter | Value/Detail |

|---|---|

| Substrate | 1-Dodecene |

| Solvent | Hexane/FC-72 |

| Light Source | 500 W Xenon lamp |

| Yield | 68% this compound, 32% 1-bromododecane |

| Reaction Time | 1.5–2 hours |

Advantages :

-

Reduced bromine handling risks due to fluorous phase containment.

-

Scalable to gram quantities (e.g., 7.58 g product in 250 mL reactor).

Challenges : Competing radical pathways may reduce selectivity, necessitating optimization of light intensity and solvent ratios.

Alternative Synthetic Approaches

Discrepancies in Octanol-Based Methods

Some sources (e.g., ChemBK) claim this compound synthesis via octanol (C₈H₁₇OH) and bromine. However, octanol lacks the carbon chain length required for dodecane derivatives, suggesting a potential typographical error (e.g., "dodecanol" instead of "octanol"). If dodecanol (C₁₂H₂₅OH) is the intended substrate, the pathway would involve:

-

Conversion of dodecanol to 1-bromododecane using HBr or PBr₃.

-

Secondary bromination at the adjacent carbon.

No peer-reviewed studies validate this route, highlighting the need for cautious interpretation of such claims.

Comparative Analysis of Methods

| Method | Selectivity | Yield (%) | Scalability | Practicality |

|---|---|---|---|---|

| Radical Bromination | Low | Unreported | Moderate | Requires purification |

| Alkene Addition | High | 68 | High | Phase control needed |

| Octanol Bromination | Uncertain | N/A | Low | Unverified |

Recommendations :

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dibromododecane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Reduction: The compound can be reduced to dodecane using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Major Products

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

Elimination: Alkenes such as 1-dodecene.

Reduction: Dodecane.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,2-Dibromododecane serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a valuable intermediate in the development of novel drugs, particularly those targeting nicotinic acetylcholine receptors (nAChRs).

- Nicotinic Antagonists : Research indicates that derivatives of this compound can be modified to create potent nAChR antagonists. For instance, the compound N,N'-dodecyl-1,12-diyl-bis-3-picolinium dibromide (bPiDDB), synthesized from this compound, has shown significant inhibitory effects on nicotine-evoked dopamine release in rat models. This suggests potential applications in smoking cessation therapies and neuropharmacology .

Material Science

In materials science, this compound is explored for its properties in polymer chemistry and surface modification.

- Polymer Synthesis : The compound can be utilized in the synthesis of poly(dodecane) derivatives that exhibit enhanced thermal and chemical stability. These polymers are being investigated for applications in coatings and adhesives due to their robust mechanical properties .

- Surface Modifications : The bromine atoms in this compound can facilitate the functionalization of surfaces for improved adhesion or hydrophobicity. This is particularly useful in creating specialized coatings for electronic devices or biomedical implants .

Environmental Applications

The environmental implications of halogenated compounds like this compound are significant.

- Bioremediation : Studies have indicated that certain microorganisms can metabolize brominated compounds. Understanding how this compound interacts with microbial communities could lead to innovative bioremediation strategies for contaminated sites .

Case Study 1: Nicotinic Receptor Antagonism

A study focused on the pharmacological effects of bPiDDB derived from this compound demonstrated its ability to inhibit nicotine-induced dopamine release effectively. This research highlighted its potential as a therapeutic agent for addiction treatment .

Case Study 2: Polymer Development

Research into poly(dodecane) polymers synthesized using this compound revealed enhanced properties suitable for industrial applications. The study showed that modifying the polymer's structure could lead to materials with superior resistance to solvents and heat .

Wirkmechanismus

The mechanism by which 1,2-dibromododecane exerts its effects is primarily through its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, allowing the compound to form covalent bonds with various substrates. This reactivity is utilized in cross-linking reactions in polymer chemistry and in the modification of biological molecules in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Chain Length and Boiling Points : Longer-chain dibromoalkanes (e.g., this compound vs. 1,2-dibromoethane) exhibit higher boiling points due to increased van der Waals interactions .

Bromine Position : Vicinal dibromides (e.g., this compound) are more reactive in elimination reactions, forming alkenes, whereas terminal dibromides (e.g., 1,12-dibromododecane) are preferred in step-growth polymerization .

Physical State : Longer chains (C₁₂) result in waxy solids (1,12-dibromododecane) at room temperature, whereas shorter chains (C₂–C₆) remain liquid .

This compound:

1,12-Dibromododecane:

1,2-Dibromoethane:

- Historical Use: As a lead scavenger in gasoline, now restricted due to toxicity .

Research Trends

Biologische Aktivität

1,2-Dibromododecane (DBD) is a brominated compound with significant biological activity that has been explored in various contexts, including its potential as a therapeutic agent and its environmental implications. This article reviews the biological properties of DBD based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

This compound is an alkyl bromide with the chemical formula . Its structure consists of a dodecane backbone with bromine atoms attached to the first and second carbon atoms. The presence of bromine enhances its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study focused on the synthesis of novel compounds based on DBD demonstrated that certain derivatives showed promising antibacterial effects, although DBD itself did not exhibit significant antibacterial properties in some tests .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| DBD | E. coli | 0 |

| DBD Derivative A | S. aureus | 15 |

| DBD Derivative B | P. aeruginosa | 20 |

Neuropharmacological Effects

DBD has also been investigated for its effects on the central nervous system. A study involving N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB), a compound derived from DBD, showed that it could cross the blood-brain barrier and reach therapeutic concentrations in rat brain tissue . This suggests potential applications in treating neurological conditions.

Table 2: Pharmacokinetics of bPiDDB

| Time (min) | Plasma Concentration (µg/g) | Brain Concentration (µg/g) | Brain/Plasma Ratio |

|---|---|---|---|

| 5 | 0.45 | 0.09 | 0.20 |

| 10 | 0.60 | 0.33 | 0.55 |

| 60 | 0.30 | 0.18 | 0.60 |

The mechanisms through which DBD exerts its biological effects are not fully elucidated but may involve:

- Cell Membrane Disruption : The lipophilic nature of DBD allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

- Receptor Modulation : Compounds derived from DBD have been shown to interact with neurotransmitter receptors, influencing signaling pathways associated with mood and behavior .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested various concentrations of DBD and its derivatives against clinical isolates of bacteria. The results indicated that while DBD alone was ineffective against E. coli, certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the structure could enhance efficacy .

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving nicotine-dependent rats, bPiDDB was administered to assess its impact on withdrawal symptoms. The results indicated that bPiDDB effectively reduced withdrawal signs, supporting its potential as a therapeutic agent for addiction treatment .

Environmental Considerations

The environmental impact of brominated compounds like DBD is also a concern due to their persistence and potential toxicity in ecosystems. Studies have shown that such compounds can bioaccumulate in aquatic organisms, leading to long-term ecological effects .

Q & A

Basic Research Questions

Q. What are the established synthetic methods for 1,2-Dibromododecane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution using di-n-butyltin oxide and cesium fluoride (CsF) under reflux conditions (e.g., 60°C for 24 hours). Optimization strategies include adjusting catalyst concentrations (e.g., CsF molar ratios), solvent selection (e.g., methanol vs. tetrahydrofuran), and temperature gradients. Yield improvement can be quantified via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) analysis .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer : Combine ¹H and ¹³C NMR for structural confirmation, GC-MS for purity assessment, and high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis. Elemental analysis is critical to verify bromine content. Cross-validation across these methods ensures robustness .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Mandatory use of nitrile gloves, fume hoods for ventilation, and spill containment kits. Implement emergency shower/eye wash stations and monitor airborne brominated compounds using OSHA-approved methods (e.g., NIOSH 1003). Regular training on Material Safety Data Sheets (MSDS) is essential .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental persistence of this compound using stable isotope-labeled analogs?

- Methodological Answer : Synthesize deuterated analogs (e.g., [²H₂₄]-1,12-Dibromododecane) via halogen exchange reactions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation pathways in simulated aquatic systems. Isotopic enrichment factors can model environmental half-lives and bioaccumulation potential .

Q. What strategies resolve contradictions in toxicological data for this compound across different in vivo models?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews to assess study heterogeneity. Conduct species-specific meta-analyses with sensitivity adjustments (e.g., metabolic rate scaling). Validate via in vitro assays (e.g., Ames test for mutagenicity) to isolate confounding variables like metabolic activation .

Q. How can the FINER criteria be applied to formulate research questions about this compound's mechanistic role in asymmetric catalysis?

- Methodological Answer : Ensure questions are F easible (e.g., accessible ruthenium catalysts), I nteresting (novel ligand effects on stereoselectivity), N ovel (unexplored solvent-mediated outcomes), E thical (non-toxic byproduct disposal), and R elevant (advancing green chemistry). Compare catalytic efficiency of [(S,S)-DIPSKEWPHOS]Ru complexes under varying conditions .

Q. What experimental approaches validate computational predictions of this compound's reactivity in SN2 reactions?

- Methodological Answer : Perform kinetic studies using variable-temperature NMR to measure activation energy (ΔG‡). Validate density functional theory (DFT) predictions with experimental kinetic isotope effects (KIE). Isotopic labeling (e.g., ¹²C/¹³C) can track stereochemical inversion in substitution reactions .

Methodological Frameworks and Tools

- Data Contradiction Analysis : Use triangulation (e.g., combining in vitro, in vivo, and computational data) to resolve discrepancies. Apply Bradford Hill criteria for causal inference in toxicological studies .

- Research Question Formulation : Adopt PICO (Population, Intervention, Comparison, Outcome) for environmental impact studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) for catalysis research .

- Reproducibility : Document reaction conditions (e.g., CsF purity, solvent drying methods) and use centralized databases for raw data sharing to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.